3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride 3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17731346
InChI: InChI=1S/C9H7N3O2.ClH/c13-9(14)8-7(3-1-4-10-8)12-6-2-5-11-12;/h1-6H,(H,13,14);1H
SMILES:
Molecular Formula: C9H8ClN3O2
Molecular Weight: 225.63 g/mol

3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC17731346

Molecular Formula: C9H8ClN3O2

Molecular Weight: 225.63 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride -

Specification

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
IUPAC Name 3-pyrazol-1-ylpyridine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H7N3O2.ClH/c13-9(14)8-7(3-1-4-10-8)12-6-2-5-11-12;/h1-6H,(H,13,14);1H
Standard InChI Key DRZHIYUPXCSHCV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(N=C1)C(=O)O)N2C=CC=N2.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a pyridine ring with a pyrazole moiety, linked via a nitrogen atom at the 3-position of the pyridine core. The carboxylic acid group at the 2-position enhances hydrogen-bonding capacity, while the hydrochloride salt improves stability and aqueous solubility . Key identifiers include:

PropertyValue
IUPAC Name3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride
Molecular FormulaC9H8ClN3O2\text{C}_9\text{H}_8\text{ClN}_3\text{O}_2
Molecular Weight225.63 g/mol
SMILESO=C(O)C1=NC=CC=C1N2C=CC=N2.Cl
InChI KeyDRZHIYUPXCSHCV-UHFFFAOYSA-N

The hydrochloride salt formation is critical for crystallinity, as evidenced by its monoclinic crystal system in related copper complexes .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves multi-step organic reactions, as detailed in US Patent 9522900B2 :

  • Cyclization: 3-Hydrazinopyridine dihydrochloride reacts with dialkyl maleate to form alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate.

  • Chlorination: Treatment with phosphorus oxychloride yields alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.

  • Oxidation: Using oxidizing agents like hydrogen peroxide converts the dihydropyrazole to a fully aromatic pyrazole ester.

  • Hydrolysis: The ester is hydrolyzed in aqueous HCl to form 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride.

  • Decarboxylation: Copper(II) oxide catalyzes the removal of the carboxylic acid group, yielding the final product .

Key Reaction Conditions:

  • Decarboxylation requires copper(II) oxide in polar aprotic solvents (e.g., DMF) at 120°C.

  • Yields are optimized to >70% through precise control of stoichiometry and temperature .

Industrial Optimization

Industrial methods prioritize scalability using continuous flow reactors and automated purification systems. Catalytic steps are enhanced via ligand design, reducing metal leaching and improving turnover numbers .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in polar solvents (water, DMSO) due to ionic interactions. The free acid form (PubChem CID 73011177) is less soluble, with a logP of 1.2, indicating moderate lipophilicity . Thermal stability is confirmed by differential scanning calorimetry (DSC), showing decomposition above 250°C.

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6) reveals pyridine protons at δ 8.5–9.0 ppm and pyrazole protons at δ 7.2–7.8 ppm .

  • FT-IR: Strong absorptions at 1701 cm1^{-1} (C=O stretch) and 3334 cm1^{-1} (N–H stretch) confirm functional groups .

  • Mass Spectrometry: ESI-MS shows a parent ion at m/zm/z 189.17 ([M–HCl]+^+) .

Applications in Coordination Chemistry

Metal Complex Formation

The compound serves as a tridentate ligand, coordinating through the pyridine nitrogen, pyrazole nitrogen, and carboxylate oxygen. Notable complexes include:

Metal CenterApplicationReference
Cu(II)Catalytic oxidation reactions
Fe(II)Spin-crossover materials

In a recent study, a Cu(II) complex (Fig. 1) demonstrated catalytic activity in the oxidation of alkanes, achieving turnover frequencies of 150 h1^{-1} under mild conditions .

Figure 1: Crystal structure of a Cu(II) complex with 3-(1H-pyrazol-1-yl)pyridine-2-carboxylate ligands (CCDC 2049085) .

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